Maytansinoid DM4 impurity 2-d6
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Overview
Description
Maytansinoid DM4 impurity 2-d6 is a deuterium-labeled derivative of Maytansinoid DM4 impurity 2. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen into drug molecules, which can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research and drug development processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maytansinoid DM4 impurity 2-d6 involves the deuteration of Maytansinoid DM4 impurity 2. Deuteration is typically achieved through the use of deuterium gas or deuterated solvents under specific reaction conditions. The process involves the replacement of hydrogen atoms with deuterium atoms in the molecular structure .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like this compound requires specialized equipment and conditions to ensure the incorporation of deuterium atoms. This often involves the use of high-pressure reactors and deuterated reagents to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Maytansinoid DM4 impurity 2-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Maytansinoid DM4 impurity 2-d6 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to investigate the effects of deuterium labeling on biological processes.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterium-labeled drugs.
Industry: Applied in the production of deuterium-labeled compounds for various industrial applications.
Mechanism of Action
Maytansinoid DM4 impurity 2-d6 exerts its effects by incorporating deuterium atoms into its molecular structure, which can alter its pharmacokinetic and metabolic profiles. The molecular targets and pathways involved include interactions with enzymes and receptors that are affected by the presence of deuterium atoms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Maytansinoid DM4 impurity 2-d6 include other deuterium-labeled derivatives of Maytansinoid DM4, such as:
- Maytansinoid DM4 impurity 2
- Maytansinoid DM4 impurity 1-d6
- Maytansinoid DM4 impurity 3-d6
Uniqueness
This compound is unique due to its specific deuterium labeling, which can significantly affect its pharmacokinetic and metabolic profiles compared to its non-deuterated counterparts. This makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C39H56ClN3O10S2 |
---|---|
Molecular Weight |
832.5 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3,3,3-trideuterio-2-[[4-methyl-4-(methyldisulfanyl)pentanoyl]-(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24?,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3 |
InChI Key |
LTLNAIFGVAUBEJ-AOJRJVLRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SSC)C([2H])([2H])[2H] |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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